Cas no 2243513-50-8 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid structure](https://ja.kuujia.com/scimg/cas/2243513-50-8x500.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid
- EN300-6492636
- 2243513-50-8
-
- インチ: 1S/C28H22N2O4/c31-27(32)19-8-7-10-21(16-19)30(17-20-9-5-6-15-29-20)28(33)34-18-26-24-13-3-1-11-22(24)23-12-2-4-14-25(23)26/h1-16,26H,17-18H2,(H,31,32)
- InChIKey: JKGQKWFTKXKJLY-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C1C=CC=C(C(=O)O)C=1)CC1C=CC=CN=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 450.15795719g/mol
- どういたいしつりょう: 450.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 79.7Ų
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492636-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid |
2243513-50-8 | 95.0% | 5.0g |
$6140.0 | 2025-03-15 | |
Enamine | EN300-6492636-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid |
2243513-50-8 | 95.0% | 10.0g |
$9105.0 | 2025-03-15 | |
Enamine | EN300-6492636-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid |
2243513-50-8 | 95.0% | 0.25g |
$1948.0 | 2025-03-15 | |
Enamine | EN300-6492636-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid |
2243513-50-8 | 95.0% | 1.0g |
$2118.0 | 2025-03-15 | |
Enamine | EN300-6492636-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid |
2243513-50-8 | 95.0% | 0.05g |
$1779.0 | 2025-03-15 | |
Enamine | EN300-6492636-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid |
2243513-50-8 | 95.0% | 0.1g |
$1863.0 | 2025-03-15 | |
Enamine | EN300-6492636-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid |
2243513-50-8 | 95.0% | 2.5g |
$4150.0 | 2025-03-15 | |
Enamine | EN300-6492636-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid |
2243513-50-8 | 95.0% | 0.5g |
$2033.0 | 2025-03-15 |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acidに関する追加情報
Introduction to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino}benzoic Acid (CAS No. 2243513-50-8)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino}benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2243513-50-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core functionalized with multiple substituents. The presence of a fluorenylmethoxy carbonyl group and a pyridinemethylamino moiety imparts unique chemical properties, making it a promising candidate for various biochemical applications.
The structural complexity of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino}benzoic acid arises from its hybridization of aromatic and heterocyclic systems. The fluorene derivative, known for its rigidity and fluorescence properties, serves as an excellent scaffold for enhancing the solubility and bioavailability of the molecule. Additionally, the benzoic acid moiety contributes to its interaction with biological targets, while the pyridine group introduces hydrogen bonding capabilities, which are crucial for receptor binding affinity.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The multifaceted nature of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino}benzoic acid makes it an attractive candidate for further exploration in drug discovery. Its ability to engage with multiple targets simultaneously suggests potential therapeutic benefits that could outweigh those of single-target inhibitors.
One of the most compelling aspects of this compound is its potential role in oncology research. Studies have shown that molecules with similar structural motifs can exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and progression. The fluorenylmethoxy carbonyl group, in particular, has been identified as a key pharmacophore in several lead compounds that have advanced into clinical trials. By leveraging this moiety, researchers aim to develop more potent and selective inhibitors that can disrupt cancer cell signaling networks.
The pyridinemethylamino substituent in 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino}benzoic acid also plays a critical role in determining its biological activity. Pyridine-based compounds are well-documented for their ability to interact with protein targets through hydrogen bonding and hydrophobic interactions. This feature is particularly relevant in the context of drug design, where precise molecular recognition is essential for achieving therapeutic efficacy. The combination of these structural elements may contribute to the compound's ability to bind tightly to its intended targets while minimizing off-target effects.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino}benzoic acid) (CAS No. 2243513-50-8) with high accuracy. These tools have been instrumental in guiding synthetic efforts and optimizing molecular structures for improved pharmacological properties. For instance, molecular docking simulations have revealed that this compound can effectively compete with natural substrates at key enzymatic sites, suggesting its potential as a therapeutic agent.
The benzoic acid component of the molecule is another critical feature that contributes to its biological relevance. Benzoic acid derivatives are widely recognized for their antimicrobial and anti-inflammatory properties. In fact, many clinically used drugs incorporate benzoic acid or its derivatives into their structures due to these beneficial effects. By integrating this moiety into 3-([{(9H-fluorenine)-methylene](methyl)amino}]benzoic acid), researchers hope to harness these properties while adding new functionalities through the additional substituents.
In addition to its pharmaceutical applications, 3-([{(9H-fluorenine)-methylene](methyl)amino}]benzoic acid) (CAS No. 2243513 50 8) has shown promise in materials science research. Its unique optical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorene core, in particular, is known for its high quantum yield and thermal stability, which are essential characteristics for such applications.
The synthesis of this compound presents both challenges and opportunities for chemists working in industrial and academic settings. The multi-step process requires careful optimization to ensure high yields and purity levels required for pharmaceutical use. However, advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one on a scalable basis.
One particularly innovative approach involves the use of flow chemistry techniques to streamline the synthesis process while improving reproducibility and safety outcomes compared traditional batch reactions methods Flow chemistry offers several advantages including better temperature control easier purification steps reduced solvent waste making it an ideal choice for large-scale production scenarios where efficiency precision matter most
The future prospects for 3-([{(9H-fluorenine)-methylene](methyl)amino}]benzoic acid) (CAS No 2243513508) appear bright given ongoing research efforts across multiple disciplines Its potential applications span not only medicine but also agriculture environmental science energy storage areas highlighting versatility importance modern chemical innovation
2243513-50-8 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)benzoic acid) 関連製品
- 888440-06-0(4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide)
- 923862-35-5(1-(furan-2-yl)methyl-5-phenyl-2,3-dihydro-1H-imidazole-2-thione)
- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)
- 443683-76-9(Alisol F 24-acetate)
- 38954-41-5(1-Phenyl-2-acetamidocyclopropane)
- 2003420-41-3(2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)
- 2196077-53-7(1-[4-(2,6-Difluorobenzoyl)-1-piperazinyl]-2-propen-1-one)
- 941973-88-2(N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 2172156-76-0(4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole)
- 2680571-49-5(ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate)




